molecular formula C14H19ClN2O2 B11793511 Ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate

Ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate

Cat. No.: B11793511
M. Wt: 282.76 g/mol
InChI Key: XIVQAHMCCFDBHP-UHFFFAOYSA-N
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Description

Ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Amino and Chlorophenyl Groups: The amino and chlorophenyl groups are introduced through substitution reactions. For example, the reaction of 4-chloroaniline with ethyl 4-piperidinecarboxylate can yield the desired compound.

    Esterification: The final step involves esterification to form the ethyl ester derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.

Scientific Research Applications

Ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino-1-piperidinecarboxylate: A related compound with similar structural features.

    Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate: Another derivative with comparable properties.

Uniqueness

Ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing data from various studies to provide an authoritative overview.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C13H16ClN2O2\text{C}_{13}\text{H}_{16}\text{Cl}\text{N}_{2}\text{O}_2

This compound features a piperidine ring, an amino group, and a chlorophenyl moiety, which are significant for its biological interactions.

1. Antimicrobial Activity

Research has indicated that derivatives of piperidine, including this compound, exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .

CompoundMIC (mg/mL)Target Bacteria
This compound0.0039 - 0.025S. aureus, E. coli

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown efficacy in inhibiting tumor growth in human xenograft models. Specifically, it was found to modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway .

Case Study: Tumor Xenograft Model

In a preclinical study, this compound was administered to nude mice bearing human tumor xenografts. The results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as an effective anticancer agent.

3. Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory activity. It was found to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's .

EnzymeInhibition TypeReference
AcetylcholinesteraseCompetitive

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Receptor Binding : The compound binds effectively to various receptors involved in cell signaling pathways.
  • Enzyme Interaction : Its structural components facilitate binding to enzymes like AChE, leading to inhibition of their activity.

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate

InChI

InChI=1S/C14H19ClN2O2/c1-2-19-14(18)10-5-7-17(8-6-10)13-4-3-11(16)9-12(13)15/h3-4,9-10H,2,5-8,16H2,1H3

InChI Key

XIVQAHMCCFDBHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)N)Cl

Origin of Product

United States

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